4-Nitrophenyl b-L-arabinofuranoside

Description

BenchChem offers high-quality 4-Nitrophenyl b-L-arabinofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl b-L-arabinofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.

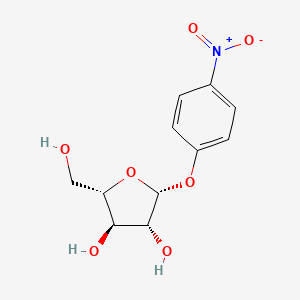

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYYBTBDYZXISX-MMWGEVLESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and properties of 4-Nitrophenyl b-L-arabinofuranoside

An In-depth Technical Guide to 4-Nitrophenyl β-L-arabinofuranoside: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

4-Nitrophenyl β-L-arabinofuranoside (pNP-β-L-Araf) is a synthetic chromogenic substrate indispensable for the characterization and quantification of α-L-arabinofuranosidase enzymes (EC 3.2.1.55). These enzymes are critical in the enzymatic breakdown of hemicellulose, a major component of plant biomass. The strategic placement of a 4-nitrophenyl group provides a straightforward and highly sensitive method for monitoring enzyme activity. Hydrolysis of the glycosidic bond by an arabinofuranosidase releases L-arabinose and 4-nitrophenol. Under alkaline conditions, the liberated 4-nitrophenol is converted to the 4-nitrophenolate anion, which exhibits a distinct yellow color with a strong absorbance maximum around 405 nm, enabling precise spectrophotometric measurement of enzymatic activity. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and practical applications of pNP-β-L-Araf for researchers in biochemistry, biotechnology, and drug development.

Molecular Structure and Physicochemical Properties

The structure of 4-Nitrophenyl β-L-arabinofuranoside consists of an L-arabinofuranose sugar moiety linked to a 4-nitrophenyl aglycone via a β-glycosidic bond. This furanose (five-membered ring) form is a key structural feature. The presence of the electron-withdrawing nitro group on the phenyl ring is crucial for its function as a chromogenic substrate.

Key Structural Features

-

L-Arabinofuranose: A five-carbon sugar (pentose) in its furanose form. The "L" configuration indicates the stereochemistry relative to glyceraldehyde.

-

β-Glycosidic Bond: The linkage between the anomeric carbon (C1) of the arabinofuranose and the phenolic oxygen of the 4-nitrophenol. The "β" designation specifies the stereochemistry at this anomeric carbon.

-

4-Nitrophenyl Aglycone: The non-sugar portion of the molecule that is released upon hydrolysis.

Physicochemical Data

The precise physical and chemical properties of a substrate are fundamental to designing robust and reproducible experiments. The data below has been consolidated from leading chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₇ | PubChem |

| Molecular Weight | 271.22 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Melting Point | 162-164 °C | Cayman Chemical |

| Purity | ≥98% (typically by HPLC) | Sigma-Aldrich |

| Solubility | Soluble in water, DMSO, and DMF | Cayman Chemical |

| Storage Temperature | -20°C | Sigma-Aldrich, Cayman Chemical |

Principle of Enzymatic Hydrolysis and Detection

The utility of pNP-β-L-Araf is rooted in the enzymatic cleavage of its glycosidic bond. This process is the cornerstone of its application in enzyme kinetics and activity screening.

The Enzymatic Reaction

An α-L-arabinofuranosidase enzyme catalyzes the hydrolysis of the substrate, breaking it down into its constituent parts. The reaction is highly specific; the enzyme recognizes the L-arabinofuranose moiety and the β-linkage.

Caption: Enzymatic hydrolysis of pNP-β-L-Araf.

Chromogenic Detection

The liberated 4-nitrophenol is intrinsically a weak acid. The key to its detection is a pH-dependent equilibrium. In the acidic or neutral buffers typically used for enzyme reactions, it is protonated and largely colorless. The addition of a high-pH stop solution, such as sodium carbonate (Na₂CO₃), deprotonates the phenol to form the 4-nitrophenolate anion. This anion has a vibrant yellow color due to a shift in its absorbance spectrum, with a maximum absorbance (λmax) near 405 nm. The intensity of this color is directly proportional to the amount of product formed, and thus to the enzyme's activity.

Experimental Protocol: α-L-Arabinofuranosidase Activity Assay

This protocol provides a reliable, self-validating method for determining enzyme activity. The causality behind each step is explained to ensure both technical accuracy and practical understanding.

Reagent and Equipment Preparation

-

Enzyme Buffer: Prepare a buffer appropriate for the specific enzyme being studied. A common choice is 50 mM sodium acetate buffer, pH 5.0.

-

Causality: The buffer's pH should match the known or expected optimal pH for the enzyme to ensure maximal activity and reproducible results.

-

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Nitrophenyl β-L-arabinofuranoside in the enzyme buffer. Gentle warming may be required to fully dissolve the substrate.

-

Causality: A concentrated stock allows for small volume additions to the reaction, minimizing any potential solvent effects on the enzyme.

-

-

Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃).

-

Causality: This high-pH solution immediately denatures the enzyme, stopping the reaction, and simultaneously deprotonates the 4-nitrophenol product for color development.

-

-

Enzyme Solution: Dilute the enzyme sample to a concentration that will yield a linear reaction rate over the desired time course.

-

Equipment: Calibrated micropipettes, microcentrifuge tubes or 96-well microplate, spectrophotometer or plate reader capable of measuring absorbance at 405 nm, and a temperature-controlled incubator or water bath.

Assay Workflow

The following workflow is designed for a final reaction volume of 200 µL in a 96-well plate format, which is ideal for high-throughput screening.

Caption: Standard workflow for an enzyme activity assay.

Self-Validating Controls

To ensure the integrity of the results, the following controls are mandatory:

-

Substrate Blank: A reaction well containing all components except the enzyme. The enzyme solution is replaced with an equal volume of enzyme buffer.

-

Trustworthiness: This control accounts for any non-enzymatic, spontaneous hydrolysis of the substrate under the assay conditions. The absorbance value from this blank should be subtracted from all other readings.

-

-

Enzyme Blank: A reaction well containing the enzyme and buffer, but where the stop solution is added before the substrate.

-

Trustworthiness: This control accounts for any intrinsic absorbance from the enzyme preparation itself.

-

Data Analysis and Interpretation

The absorbance data is used to calculate the rate of the enzymatic reaction.

-

Correct for Blank: Subtract the absorbance of the Substrate Blank from the absorbance of the enzyme-containing samples.

-

Calculate Product Concentration: Use the Beer-Lambert law (A = εbc) to determine the concentration of 4-nitrophenolate produced.

-

A = Absorbance at 405 nm (corrected for blank)

-

ε = Molar extinction coefficient for 4-nitrophenolate under alkaline conditions (a commonly cited value is ~18,000 M⁻¹cm⁻¹). This value should be confirmed experimentally for the specific buffer system used.

-

b = Path length of the cuvette or microplate well (in cm). For a standard 96-well plate with 250 µL final volume, this is typically ~0.7 cm, but must be calibrated.

-

c = Concentration of product (in M).

-

-

Calculate Enzyme Activity: Enzyme activity is typically expressed in Units (U), where 1 Unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Activity (U/mL) = ( [Product] (M) * Total Assay Volume (L) ) / ( Reaction Time (min) * Enzyme Volume (L) ) * 10⁶ (µmol/mol)

By performing this assay with varying substrate concentrations, one can generate data to determine key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) by fitting the results to the Michaelis-Menten equation.

Conclusion

4-Nitrophenyl β-L-arabinofuranoside remains a cornerstone substrate for the study of α-L-arabinofuranosidases. Its well-defined molecular structure, reliable physicochemical properties, and the straightforward chromogenic detection method make it an invaluable tool. By following validated protocols and incorporating proper controls, researchers can achieve highly accurate and reproducible measurements of enzyme activity, facilitating discoveries in fields ranging from biofuel development to fundamental enzymology.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9870501, 4-Nitrophenyl beta-L-arabinofuranoside. PubChem. [Link]

-

Bower, V. E., Paabo, M., & Bates, R. G. (1961). A standard for the second dissociation constant of phosphoric acid, p(aD2), from 5 to 50 C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 267–271. (Note: This is a foundational reference for properties of nitrophenol, often cited in assay methodology.) [Link]

-

Megazyme. α-L-Arabinofuranosidase (Chrysosporium lucknowense) Product Page. Megazyme. (This page describes an assay using a similar substrate, outlining the general principle.) [Link]

A Comprehensive Technical Guide to p-Nitrophenyl-β-L-arabinofuranoside: Synthesis, Characterization, and Application in Enzymatic Studies

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of p-nitrophenyl-β-L-arabinofuranoside (pNP-β-L-Araf). This guide delves into its chemical properties, stereoselective synthesis, and its critical role as a chromogenic substrate for the characterization of a rare class of enzymes, β-L-arabinofuranosidases.

Introduction: The Significance of a Stereospecific Substrate

In the realm of glycobiology and enzyme kinetics, the availability of highly specific substrates is paramount for the accurate characterization of enzyme function. While p-nitrophenyl-α-L-arabinofuranoside is a well-established substrate for α-L-arabinofuranosidases, its anomer, p-nitrophenyl-β-L-arabinofuranoside, serves a more specialized and equally crucial role. It is the key to unlocking the secrets of β-L-arabinofuranosidases, enzymes that cleave the less common β-L-arabinofuranosyl linkages found in certain plant and bacterial glycans. The study of these enzymes and their specific substrates is a burgeoning field, with implications for understanding gut microbiome function, plant cell wall degradation, and the development of novel therapeutic agents.

This guide will provide the necessary technical details to empower researchers to synthesize, verify, and utilize pNP-β-L-Araf in their experimental workflows.

Part 1: Chemical Data and Identification

Precise identification of p-nitrophenyl-β-L-arabinofuranoside is critical due to the prevalence of its α-anomer. The following table summarizes its key chemical data.

| Property | Value | Source |

| Systematic Name | 4-nitrophenyl β-L-arabinofuranoside | [1] |

| Molecular Formula | C₁₁H₁₃NO₇ | [2] |

| Molecular Weight | 271.22 g/mol | [2] |

| CAS Number | Not explicitly assigned for the β-furanoside form. Note: The CAS number for the isomeric p-nitrophenyl-β-L-arabinopyranoside is 72732-54-8.[3] Researchers should exercise caution and verify the anomeric and ring configuration of their compound. | N/A |

| Appearance | White to off-white powder | General observation for similar compounds |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | General observation for similar compounds |

Structural Confirmation: The stereospecificity of the β-anomer is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. The key diagnostic features are the ³J(H1, H2) coupling constant and the ¹³C chemical shift of the anomeric carbon (C1).[1] These values are distinct from those of the α-anomer.

Part 2: Stereoselective Synthesis of p-Nitrophenyl-β-L-arabinofuranoside

The synthesis of pNP-β-L-Araf presents a significant challenge due to the thermodynamic preference for the α-anomer. However, a stereoselective synthesis has been successfully achieved, providing a reliable source of this valuable research tool.[1] The following diagram and protocol are based on the work of Kaeothip et al., 2013.

Diagram Caption: A simplified workflow for the stereoselective synthesis of pNP-β-L-arabinofuranoside.

Experimental Protocol: Synthesis

This protocol is an adapted summary and should be performed by chemists experienced in carbohydrate synthesis. For full experimental details, please refer to the primary literature.[1]

-

Preparation of the Glycosyl Donor: Start with a suitably protected L-arabinofuranose donor. The choice of protecting groups is critical for directing the stereochemical outcome.

-

Intermolecular Glycosylation (Non-selective method):

-

React the protected L-arabinofuranose donor with p-nitrophenol under standard glycosylation conditions.

-

This method typically yields a mixture of α and β anomers, requiring chromatographic separation, which can be challenging and result in low yields of the desired β-anomer.

-

-

Stereoselective Intramolecular Aglycon Delivery (IAD) (Recommended method):

-

Employ a 2-naphthylmethyl (NAP) ether protecting group at a strategic position on the arabinofuranose donor.

-

This NAP ether facilitates an intramolecular delivery of the p-nitrophenoxy group to the anomeric center, leading to the stereospecific formation of the β-glycosidic bond.[1]

-

This method has been shown to afford the desired β-L-arabinofuranoside with high stereoselectivity.[1]

-

-

Deprotection: Remove the protecting groups from the synthesized p-nitrophenyl-β-L-arabinofuranoside to yield the final product.

-

Purification and Characterization: Purify the final compound using column chromatography and confirm its identity and stereochemistry using NMR and mass spectrometry.

Part 3: The Target Enzyme - β-L-Arabinofuranosidase

pNP-β-L-Araf is the substrate of choice for detecting and characterizing β-L-arabinofuranosidases. These enzymes are relatively rare compared to their α-L-arabinofuranosidase counterparts.

Biological Significance:

-

Gut Microbiome: β-L-arabinofuranosidases are found in certain gut bacteria, such as Bifidobacterium longum.[4][5] These enzymes play a crucial role in the degradation of complex plant polysaccharides that are indigestible by humans. The ability to break down these fibers provides a nutritional advantage to these commensal bacteria and contributes to the overall health of the gut ecosystem.[6][7]

-

Plant Cell Wall Structure: β-L-arabinofuranosyl residues are present in some plant cell wall components, including extensins and pectins.[4] Enzymes that can hydrolyze these linkages are important for understanding plant cell wall architecture and for the development of biofuel technologies.

Diagram Caption: The principle of the colorimetric assay for β-L-arabinofuranosidase activity.

Part 4: Experimental Protocol for Enzymatic Assay

The following is a general protocol for a colorimetric assay to determine β-L-arabinofuranosidase activity using pNP-β-L-Araf. This protocol should be optimized for the specific enzyme and experimental conditions.

Materials:

-

p-Nitrophenyl-β-L-arabinofuranoside (substrate)

-

Purified β-L-arabinofuranosidase or cell lysate containing the enzyme

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH should be optimized for the enzyme)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of pNP-β-L-Araf in a suitable solvent (e.g., DMSO or the assay buffer). The final concentration in the assay will need to be optimized, but a starting range of 1-5 mM is common.

-

Prepare the assay buffer at the optimal pH for the enzyme.

-

Prepare the stop solution.

-

-

Set up the Reaction:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the enzyme solution to the test wells. For the blank wells, add an equal volume of buffer or heat-inactivated enzyme.

-

Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add the pNP-β-L-Araf substrate solution to all wells to start the reaction.

-

-

Incubate:

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Add the stop solution to all wells to terminate the reaction. The addition of the alkaline stop solution will also develop the yellow color of the liberated p-nitrophenol.

-

-

Measure Absorbance:

-

Measure the absorbance of each well at a wavelength between 405 and 420 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the test samples.

-

Calculate the concentration of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.

-

Enzyme activity can be expressed in units (e.g., µmol of p-nitrophenol released per minute) per mg of protein.

-

Part 5: Commercial Availability and Conclusion

As of the writing of this guide, p-nitrophenyl-β-L-arabinofuranoside is not widely available from major chemical suppliers. The majority of commercially available p-nitrophenyl-L-arabinofuranoside is the α-anomer.[8][9][10][11] Therefore, researchers interested in studying β-L-arabinofuranosidases will likely need to undertake the chemical synthesis of this substrate or collaborate with a synthetic chemistry laboratory.

References

-

Kaeothip, S., Ishiwata, A., Ito, T., Fushinobu, S., Fujita, K., & Ito, Y. (2013). Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase. Carbohydrate Research, 382, 95-100. [Link]

-

PubChem. (n.d.). p-Nitrophenyl arabinofuranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Fujita, K., Takashi, Y., Obuchi, E., Kitahara, K., & Suganuma, T. (2014). Characterization of a novel β-l-arabinofuranosidase in Bifidobacterium longum: functional elucidation of a DUF1680 protein family member. The Journal of biological chemistry, 289(7), 4430–4441. [Link]

- Fujita, K., Ishiwata, A., Obuchi, E., Kitahara, K., & Ito, Y. (2014). Characterization of a novel β-l-arabinofuranosidase in Bifidobacterium longum. Functional elucidation of a DUF1680 family member. The Journal of biological chemistry, 289(7), 4430-4441.

-

ResearchGate. (2022). Role of β-L-Arabinofuranosidases in Intestinal Bacteria. Retrieved from [Link]

- McKee, L. S., Connell, A., & Ndeh, D. (2024). Two extracellular α-arabinofuranosidases are required for cereal-derived arabinoxylan metabolism by Bifidobacterium longum subsp. longum. npj Biofilms and Microbiomes, 10(1), 1-13.

- Fujita, K., et al. (2011). Characterization of a novel β-l-arabinofuranosidase in Bifidobacterium longum. Functional elucidation of a DUF1680 family member. Journal of Biological Chemistry, 286(44), 38079-38085. (Note: This article was later withdrawn and replaced by Fujita et al., 2014, due to an error in the original manuscript.

-

Megazyme. (n.d.). 4-NITROPHENYL-α-L-ARABINOFURANOSIDE. Retrieved from [Link]

Sources

- 1. Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-Nitrophenyl arabinofuranoside | C11H13NO7 | CID 22858542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P-NITROPHENYL BETA-L-ARABINOPYRANOSIDE | 72732-54-8 [amp.chemicalbook.com]

- 4. Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 PROTEIN FAMILY MEMBER - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a novel β-L-arabinofuranosidase in Bifidobacterium longum: functional elucidation of a DUF1680 protein family member - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two extracellular α-arabinofuranosidases are required for cereal-derived arabinoxylan metabolism by Bifidobacterium longum subsp. longum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Products International Corp p-Nitrophenyl-a-L-arabinofuranoside, | Fisher Scientific [fishersci.com]

- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 10. agscientific.com [agscientific.com]

- 11. agscientific.com [agscientific.com]

A Senior Application Scientist's Guide to the Physicochemical Properties and Application of p-Nitrophenyl-β-L-arabinopyranoside (pNP-β-L-Ara)

Introduction

In the landscape of enzyme kinetics and drug development, the use of chromogenic substrates is a cornerstone for the high-throughput screening and characterization of glycoside hydrolases. Among these, p-Nitrophenyl-β-L-arabinopyranoside (pNP-β-L-Ara) serves as a specific and reliable substrate for the detection and quantification of β-L-arabinopyranosidase activity. These enzymes are of significant interest in various fields, including biofuel research, food technology, and pharmaceutical development, due to their role in the degradation of plant cell wall hemicelluloses.

This technical guide provides an in-depth analysis of the core physicochemical properties of pNP-β-L-Ara and the established methodologies for its use in enzymatic assays. As researchers and drug development professionals, a fundamental understanding of these parameters is not merely academic; it is the bedrock upon which robust, reproducible, and validatable experimental data are built. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Core Physicochemical Properties of pNP-β-L-Arabinopyranoside

The utility of any chemical probe or substrate begins with a precise knowledge of its fundamental properties. For pNP-β-L-Ara, the molecular weight is critical for the accurate preparation of solutions with known molar concentrations, which is the first step in any quantitative assay.

While the β-L-arabinopyranoside anomer is specified, its molecular formula and weight are identical to its α-L-arabinopyranoside counterpart. Commercial suppliers consistently report these values.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₃NO₇ | [1] |

| Molecular Weight | 271.22 g/mol |

The Principle of Chromogenic Detection: A Tale of Two Molecules

A common misconception is that the molar extinction coefficient of the substrate, pNP-β-L-Ara, is the parameter of interest. However, the substrate itself is colorless and does not exhibit significant absorbance in the visible range. The ingenuity of this analytical system lies in the enzymatic reaction it undergoes.

β-L-arabinopyranosidase catalyzes the hydrolysis of the glycosidic bond in pNP-β-L-Ara. This reaction yields two products: L-arabinose and p-nitrophenol (pNP). It is the latter product, p-nitrophenol, that serves as the chromogenic reporter. Under alkaline conditions (typically pH > 8), the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance maximum around 400-420 nm[2][3].

Therefore, the rate of enzyme activity is directly proportional to the rate of p-nitrophenol formation, which can be quantified with high sensitivity using a spectrophotometer.

Caption: Enzymatic hydrolysis of pNP-β-L-Ara to produce the chromophore p-nitrophenolate.

Molar Extinction Coefficient: The Key to Quantification

With the understanding that p-nitrophenol is the molecule being measured, its molar extinction coefficient (ε) becomes the most critical parameter for converting absorbance readings into concentrations. This conversion is governed by the Beer-Lambert Law:

-

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (in M)

The molar extinction coefficient of p-nitrophenol is highly dependent on pH, as the equilibrium between the protonated (colorless) and deprotonated (yellow) forms is dictated by the pH of the solution[4]. For this reason, enzyme assays using pNP substrates are terminated by the addition of a strong base, which serves to both stop the reaction and maximize the formation of the colored p-nitrophenolate ion, ensuring a stable and maximal absorbance reading.

Several values for the molar extinction coefficient of p-nitrophenol under alkaline conditions have been established and are widely used in the scientific literature.

| Condition | Wavelength (λ) | Molar Extinction Coefficient (ε) | Source(s) |

| 0.1 M NaOH | 400 nm | 18,100 M⁻¹cm⁻¹ | [5] |

| 1 N NaOH | 405 nm | 18,000 M⁻¹cm⁻¹ | [6] |

| 0.5 M EDTA | 405 nm | 16,000 M⁻¹cm⁻¹ | [6] |

Expert Insight: While these values are standard, it is best practice for a laboratory to verify the molar extinction coefficient of p-nitrophenol under their specific experimental conditions (i.e., using their buffer, stop solution, and spectrophotometer). This is achieved by preparing a standard curve with known concentrations of p-nitrophenol and measuring the corresponding absorbance[7]. This internal calibration enhances the accuracy and trustworthiness of the resulting enzyme activity calculations.

Experimental Protocol: Quantifying β-L-Arabinopyranosidase Activity

This section provides a robust, self-validating protocol for determining enzyme activity. The inclusion of appropriate controls is non-negotiable for ensuring data integrity.

Caption: Standard experimental workflow for a pNP-based enzyme assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., 50 mM sodium phosphate, pH 7.0).

-

Substrate Stock Solution: Prepare a 10 mM stock solution of pNP-β-L-Ara by dissolving 27.12 mg in 10 mL of assay buffer. Causality: Preparing a concentrated stock allows for minimal dilution of the final reaction mixture.

-

Enzyme Solution: Dilute the enzyme preparation in cold assay buffer to a concentration that will yield a linear reaction rate over the desired time course.

-

Stop Solution: Prepare a 1 M sodium carbonate (Na₂CO₃) or 1 N sodium hydroxide (NaOH) solution. Causality: This abruptly shifts the pH to >10, simultaneously stopping the enzymatic reaction and maximizing the color development of the p-nitrophenol product.

-

-

Assay Setup (per reaction in a microplate or cuvette):

-

Test Reaction: 400 µL Assay Buffer + 50 µL Substrate Stock Solution.

-

Substrate Blank: 450 µL Assay Buffer. Trustworthiness: This control accounts for any non-enzymatic degradation of the substrate.

-

Enzyme Blank: 400 µL Assay Buffer + 50 µL Substrate Stock Solution. This will be stopped at time zero. Trustworthiness: This accounts for any absorbance from the enzyme preparation itself.

-

-

Reaction Execution:

-

Equilibrate the reaction mixtures (Test and Blanks) at the desired temperature (e.g., 37°C) for 5 minutes.

-

To initiate the reaction, add 50 µL of the diluted enzyme solution to the "Test Reaction" wells. To the "Substrate Blank" wells, add 50 µL of assay buffer.

-

Incubate for a predetermined time (e.g., 15 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reactions by adding 500 µL of Stop Solution to all wells. Add 50 µL of the enzyme solution to the "Enzyme Blank" wells after the stop solution has been added.

-

-

Data Acquisition and Calculation:

-

Measure the absorbance of all samples at 405 nm using a spectrophotometer.

-

Corrected Absorbance (A_corr): A_corr = A_test - A_substrate_blank - A_enzyme_blank

-

Calculate Concentration of pNP ([pNP]): [pNP] (M) = A_corr / (ε * b) (Use ε = 18,000 M⁻¹cm⁻¹ and b = path length in cm. If using a microplate, the path length must be determined or corrected for).

-

Calculate Enzyme Activity: Activity (µmol/min/mL) = ([pNP] M * Total Volume L * 10⁶) / (Incubation Time min * Enzyme Volume mL)

-

Conclusion

A meticulous approach to the application of pNP-β-L-arabinopyranoside is essential for generating high-quality, reliable data in enzyme characterization and inhibitor screening. This guide has established that while the molecular weight of the substrate (271.22 g/mol ) is fundamental for solution preparation, the key quantitative parameter is the molar extinction coefficient of its product, p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ in alkaline solution). By understanding the underlying principles of the chromogenic reaction and implementing robust, well-controlled experimental protocols, researchers can confidently leverage this valuable tool to advance their scientific objectives.

References

-

Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase. Carbohydrate Research. [Link]

-

p-nitrophenyl beta-D-mannopyranoside | C12H15NO8. PubChem, National Institutes of Health. [Link]

-

Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan. [Link]

-

p-Nitrophenyl alpha-L-arabinopyranoside. Glycosynth. [Link]

-

Chemical synthesis of p-nitrophenyl β-sophoroside and p-nitrophenyl β-laminarabioside. Semantic Scholar. [Link]

-

Synthesis of di-GOx Pluronic. ETH Zurich Research Collection. [Link]

-

Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]

-

Hydrolysis of beta-galactosyl ester linkage by beta-galactosidases. PubMed, National Institutes of Health. [Link]

-

A) Specific activity with various pNP‐glucosides. B) Substrate... ResearchGate. [Link]

-

Enzymatic conversion of p‐nitrophenyl β‐D‐glucopyranoside (pNPG) to... ResearchGate. [Link]

-

Hydrolysis of pNP cello-oligosaccharides by β-glucosidase from... ResearchGate. [Link]

-

SOP: Enzyme assays (pNP). Soils Lab. [Link]

-

4-Nitrophenyl-β-D-galactopyranoside. Megazyme. [Link]

Sources

- 1. Glycosynth - p-Nitrophenyl alpha-L-arabinopyranoside [glycosynth.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Nitrophenyl-beta-D-galactopyranoside for use in research | Megazyme [megazyme.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. rsc.org [rsc.org]

- 6. neb.com [neb.com]

- 7. nrel.colostate.edu [nrel.colostate.edu]

A Mechanistic Deep Dive: Elucidating the Action of β-L-Arabinofuranosidase on p-Nitrophenyl Substrates

This technical guide provides an in-depth exploration of the catalytic mechanism of β-L-arabinofuranosidases, with a specific focus on their interaction with p-nitrophenyl (pNP) based substrates. Designed for researchers, biochemists, and drug development professionals, this document synthesizes fundamental enzymatic principles with practical, field-proven methodologies to offer a comprehensive understanding of how these enzymes function and how their activity can be precisely quantified.

The Catalytic Machinery of β-L-Arabinofuranosidases: A Retaining Mechanism

β-L-Arabinofuranosidases are a specialized class of glycoside hydrolases (GHs) that catalyze the cleavage of terminal, non-reducing β-L-arabinofuranosyl residues from various oligosaccharides and glycoproteins.[1] While less common than their α-L-arabinofuranosidase counterparts, they play a crucial role in the degradation of plant cell wall components like extensins.[2] Understanding their mechanism is paramount for applications ranging from biomass conversion to targeted therapeutic development.

Most characterized β-L-arabinofuranosidases, such as those from Glycoside Hydrolase Family 127 (GH127), operate via a retaining Koshland double-displacement mechanism .[1][3] This sophisticated two-step process involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate, ultimately resulting in the release of the arabinose sugar with a net retention of the anomeric stereochemistry.[4][5]

The catalytic cycle is orchestrated by a pair of key acidic residues in the enzyme's active site. While many retaining glycosidases utilize a glutamate or aspartate dyad, some families exhibit variations. For instance, the well-characterized β-L-arabinofuranosidase HypBA1 from Bifidobacterium longum (GH127) employs a cysteine residue (Cys417) as the catalytic nucleophile, coordinated with a Zn2+ ion.[3] However, the general principle of a nucleophile and a general acid/base catalyst remains consistent.

The two core steps are:

-

Glycosylation: The catalytic nucleophile attacks the anomeric carbon (C1) of the arabinofuranoside substrate. Concurrently, the general acid/base catalyst protonates the glycosidic oxygen, facilitating the departure of the aglycone (in our case, p-nitrophenol). This forms a covalent arabinofuranosyl-enzyme intermediate.

-

Deglycosylation: The general acid/base catalyst, now acting as a general base, deprotonates a water molecule from the solvent. This activated water molecule then attacks the anomeric carbon of the enzyme-linked sugar, hydrolyzing the covalent bond. The arabinose product is released, and the enzyme's active site is regenerated for another catalytic cycle.

p-Nitrophenyl Substrates: A Chromogenic Window into Catalysis

To study enzyme kinetics effectively, a measurable signal that changes directly with catalytic activity is required. p-Nitrophenyl (pNP) glycosides, such as p-nitrophenyl β-L-arabinofuranoside (pNP-β-L-Araf), are synthetic substrates ideally suited for this purpose.[6]

The causality behind their utility is twofold:

-

Excellent Leaving Group: The p-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenolate anion. This often makes the first step of the reaction, glycosylation (k2), the rate-limiting step.[7] Consequently, the rate of product formation is a direct reflection of the enzyme's catalytic efficiency in this crucial initial phase.

-

Chromogenic Properties: The released product, p-nitrophenol (pNP), has a pKa of ~7.1. In a reaction terminated by the addition of a strong base (e.g., sodium carbonate, pH >10), pNP is quantitatively converted to the p-nitrophenolate ion. This ion exhibits a strong absorbance at wavelengths between 405-420 nm, producing a distinct yellow color.[8][9] The intensity of this color, measured by a spectrophotometer, is directly proportional to the amount of product formed, allowing for precise and continuous monitoring of the reaction.

The synthesis of pNP-β-L-arabinofuranoside has been optimized to produce the desired β-isomer stereospecifically, ensuring its utility as a precise substrate for enzymes like HypBA1.[6]

Experimental Workflow: A Practical Guide to Kinetic Analysis

This section provides a robust, self-validating protocol for determining the kinetic parameters of a β-L-arabinofuranosidase using pNP-β-L-arabinofuranoside.

Required Reagents and Equipment

-

Purified β-L-arabinofuranosidase

-

p-Nitrophenyl β-L-arabinofuranoside (pNP-β-L-Araf)

-

Sodium Acetate Buffer (50 mM, pH 4.5) or Potassium Phosphate Buffer (50 mM, pH 6.0)[2][10]

-

Stop Solution (1 M Sodium Carbonate, Na₂CO₃)

-

p-Nitrophenol (pNP) standard

-

Thermostated water bath or incubator

-

UV/Vis spectrophotometer or microplate reader

-

Calibrated pipettes and appropriate laboratory consumables

Step-by-Step Assay Protocol

Step 1: Preparation of a p-Nitrophenol (pNP) Standard Curve

-

Causality: A standard curve is essential to convert absorbance readings into molar concentrations of the product. This is the foundation of quantitative analysis.

-

Prepare a 1 mM stock solution of pNP in the assay buffer.

-

Create a series of dilutions ranging from 0 to 100 µM in a final volume of 1 mL (e.g., 500 µL assay buffer + 500 µL stop solution, with varying pNP concentrations).

-

Measure the absorbance of each standard at 410 nm.

-

Plot Absorbance vs. [pNP] (µM). The slope of this line is the extinction coefficient, which will be used to calculate product formation.

Step 2: Enzyme and Substrate Preparation

-

Prepare a 10 mM stock solution of pNP-β-L-Araf in DMSO or a small amount of buffer. Further dilute to working concentrations (e.g., 0.1 mM to 5 mM) in assay buffer.

-

Dilute the purified enzyme in cold assay buffer to a concentration that yields a linear rate of product formation over the desired time course (typically 5-15 minutes).

Step 3: The Enzymatic Reaction

-

Set up a series of reactions in microcentrifuge tubes, each containing a final volume of 250 µL.

-

Add 125 µL of assay buffer.

-

Add 25 µL of the diluted enzyme solution to each tube. Include a "no-enzyme" control containing only buffer.

-

Pre-incubate the tubes at the optimal temperature (e.g., 37°C or 45°C) for 5 minutes to allow for thermal equilibration.[10]

-

Initiate the reaction by adding 100 µL of the pre-warmed pNP-β-L-Araf substrate solution at varying concentrations (to determine Km and Vmax).

-

Incubate for a fixed time (e.g., 10 minutes). Ensure the reaction is in the linear range.

Step 4: Reaction Quenching and Measurement

-

Stop the reaction by adding 250 µL of 1 M Na₂CO₃ solution. This denatures the enzyme and develops the yellow color of the p-nitrophenolate ion.[8][10]

-

Centrifuge the tubes briefly to pellet any precipitated protein.

-

Transfer the supernatant to a cuvette or a 96-well microplate.

-

Read the absorbance at 410 nm.[9]

Data Interpretation and Analysis

The primary output of the assay is a set of absorbance values. Using the pNP standard curve, these are converted into the concentration of product formed.

Enzyme Activity Calculation: One unit (U) of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

-

Activity (µmol/min/mL) = (ΔAbsorbance / incubation time (min) / slope of standard curve) * (Total assay volume / Enzyme volume)

-

Specific Activity (U/mg) = Activity (U/mL) / Enzyme concentration (mg/mL)

Kinetic Parameter Determination: By measuring the initial reaction velocity (v₀) at various substrate concentrations ([S]), the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's binding affinity.

-

Vmax (Maximum Velocity): The maximum rate of reaction when the enzyme is saturated with the substrate.

-

kcat (Turnover Number): Vmax / [E]t, representing the number of substrate molecules converted to product per enzyme molecule per second.

-

kcat/Km (Catalytic Efficiency): An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to a product.

Table 1: Representative Kinetic Parameters for a β-L-Arabinofuranosidase with pNP-β-L-Araf

| Parameter | Value | Unit | Significance |

| Km | 0.30 | mM | Reflects the affinity of the enzyme for the pNP-substrate.[10] |

| Vmax | 417 | U/mg | The maximum rate of catalysis under saturating substrate conditions.[10] |

| kcat | 350 | s⁻¹ | Indicates a high turnover rate per enzyme active site. |

| kcat/Km | 1.17 x 10⁶ | M⁻¹s⁻¹ | Denotes very high catalytic efficiency for the pNP-substrate. |

Note: Values are representative and synthesized from typical data for glycosidases acting on pNP substrates for illustrative purposes.[10]

Conclusion

The use of p-nitrophenyl substrates provides an elegant and powerful method for dissecting the catalytic mechanism of β-L-arabinofuranosidases. The combination of a well-defined retaining mechanism and the robust, quantitative data generated from chromogenic pNP assays allows for a deep understanding of enzyme function. This knowledge is not merely academic; it is the cornerstone for the rational design of enzyme inhibitors, the optimization of enzymes for industrial biomass degradation, and the development of novel therapeutics targeting glycan processing pathways.

References

-

CAZypedia Consortium. (2021, December 18). Glycoside Hydrolase Family 51. CAZypedia. [Link]

-

Shallom, D., & Shoham, Y. (2003). The proposed mechanistic pathway for glycoside hydrolase family 51 α-L-arabinofuranosidases. ResearchGate. [Link]

-

Lombard, V., Golaconda Ramulu, H., Drula, E., Coutinho, P. M., & Henrissat, B. (2014). The carbohydrate-active enzymes database (CAZy) in 2013. Nucleic Acids Research, 42(Database issue), D490–D495. [Link]

-

Maruyama, S., Sawano, K., Amaki, S., & Fushinobu, S. (2021). Substrate complex structure, active site labeling and catalytic role of the zinc ion in cysteine glycosidase. Glycobiology. [Link]

-

Fujita, K., et al. (2014). Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 PROTEIN FAMILY MEMBER. Journal of Biological Chemistry, 289(8), 5240–5249. [Link]

-

Ardèvol, A., & Rovira, C. (2015). Reaction Mechanisms in Carbohydrate-Active Enzymes: Glycoside Hydrolases and Glycosyltransferases. Insights from ab Initio Quantum Mechanics/Molecular Mechanics Dynamic Simulations. Journal of the American Chemical Society, 137(24), 7528–7547. [Link]

-

Miao, S., et al. (2021). Two Key Amino Acids Variant of α-L-arabinofuranosidase from Bacillus subtilis Str. 168 with Altered Activity for Selective Conversion Ginsenoside Rc to Rd. Molecules, 26(6), 1733. [Link]

-

Margolles-Clark, E., et al. (1996). Purification and Functional Characterization of a Novel α-l-Arabinofuranosidase from Bifidobacterium longum B667. Applied and Environmental Microbiology, 62(11), 3995–4003. [Link]

-

Fujita, K., et al. (2014). Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum. Journal of Biological Chemistry, 289(8), 5240-5249. [Link]

-

CAZypedia Consortium. (2023, December 17). Glycoside Hydrolase Families. CAZypedia. [Link]

-

dos Santos, C. R., et al. (2019). The mechanism by which a distinguishing arabinofuranosidase can cope with internal di-substitutions in arabinoxylans. Scientific Reports, 9(1), 1-13. [Link]

-

Hövel, I., et al. (2003). Crystal structure and snapshots along the reaction pathway of a family 51 α-L-arabinofuranosidase. The EMBO Journal, 22(19), 4922-4932. [Link]

-

Heras-Molina, A., et al. (2023). Expression and Characterization of Two α-l-Arabinofuranosidases from Talaromyces amestolkiae: Role of These Enzymes in Biomass Valorization. International Journal of Molecular Sciences, 24(15), 12148. [Link]

-

Ejima, A., et al. (2013). Crystal structure of β-L-arabinobiosidase belonging to glycoside hydrolase family 121. FEBS Letters, 587(20), 3349–3354. [Link]

-

Várnai, A., et al. (2022). Biochemical and Structural Characterization of Thermostable GH159 Glycoside Hydrolases Exhibiting α-L-Arabinofuranosidase Activity. Frontiers in Bioengineering and Biotechnology, 10, 896894. [Link]

-

Li, Y., et al. (2023). Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat. Frontiers in Bioengineering and Biotechnology, 11, 1279269. [Link]

-

Miao, S., et al. (2021). Two Key Amino Acids Variant of α-l-arabinofuranosidase from Bacillus subtilis Str. 168 with Altered Activity for Selective Conversion Ginsenoside Rc to Rd. Molecules, 26(6), 1733. [Link]

-

Kaeothip, S., et al. (2013). Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase. Carbohydrate Research, 382, 95–100. [Link]

-

Wu, L., et al. (2020). Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosidases. Journal of the American Chemical Society, 142(8), 3865–3875. [Link]

-

Sinsabaugh, R. L. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]

-

Margenot, A. J., et al. (2021). SOP: Enzyme assays (pNP). UIUC Soils Lab. [Link]

Sources

- 1. Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 FAMILY MEMBER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 PROTEIN FAMILY MEMBER - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycoside Hydrolase Family 51 - CAZypedia [cazypedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 10. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to 4-Nitrophenyl β-L-arabinofuranoside: Safety, Handling, and Application in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Nitrophenyl β-L-arabinofuranoside in Glycoscience

4-Nitrophenyl β-L-arabinofuranoside is a chromogenic substrate pivotal for the characterization of β-L-arabinofuranosidases, enzymes that play a crucial role in the metabolism of plant cell wall polysaccharides.[1] The compound consists of an L-arabinofuranose moiety linked to a 4-nitrophenyl group. This seemingly simple molecule is a powerful tool in glycobiology and drug discovery, enabling researchers to assay enzyme activity with high sensitivity and specificity. Its application is particularly relevant in the study of microbial glycoside hydrolases, which are instrumental in biomass degradation and have implications for biofuel production and human gut microbiome research.[2] In the context of drug development, understanding the activity of these enzymes is critical for designing inhibitors that could have therapeutic applications. This guide provides a comprehensive overview of the safe handling, properties, and applications of 4-Nitrophenyl β-L-arabinofuranoside, with a focus on its use in enzymatic assays.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₇ | [3] |

| Molecular Weight | 271.22 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water, methanol, and warm ethanol | [5] |

| Storage Temperature | -20°C |

A Note on Stereochemistry: α vs. β Anomers

Comprehensive Safety and Handling Protocols

Hazard Identification and Classification

Based on the data for the α-anomer, 4-Nitrophenyl β-L-arabinofuranoside is not classified as hazardous under normal handling conditions.[5][6] However, the enzymatic release of 4-nitrophenol, a known toxic substance, necessitates stringent safety precautions.[7]

Primary Hazards:

-

Irritation: May cause irritation to the eyes, skin, and respiratory tract.[8]

-

Toxicity of Hydrolysis Product: The enzymatic or chemical hydrolysis of this compound releases 4-nitrophenol (p-nitrophenol). 4-nitrophenol is harmful if swallowed, inhaled, or absorbed through the skin and may cause damage to organs through prolonged or repeated exposure.[8][9] It can also cause methemoglobinemia, leading to cyanosis (blue discoloration of the skin).[8]

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

-

Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[5][6]

Handling and Storage

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid contact with eyes, skin, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended.

Accidental Release Measures

-

Spill Response:

-

Evacuate the area and ventilate.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Due to the potential for the generation of toxic 4-nitrophenol, this compound should be treated as hazardous waste.

Application in Enzymatic Assays: A Step-by-Step Guide

4-Nitrophenyl β-L-arabinofuranoside is a premier substrate for quantifying β-L-arabinofuranosidase activity. The principle of the assay is the enzymatic hydrolysis of the colorless substrate to release the yellow-colored 4-nitrophenolate ion under alkaline conditions, which can be measured spectrophotometrically at approximately 405 nm.[10]

Principle of the Enzymatic Assay

Figure 1. Enzymatic hydrolysis of 4-Nitrophenyl β-L-arabinofuranoside.

Experimental Protocol: β-L-arabinofuranosidase Activity Assay

This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined for the specific enzyme being studied.

Materials:

-

4-Nitrophenyl β-L-arabinofuranoside

-

Enzyme solution (e.g., purified enzyme or cell lysate)

-

Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 4-nitrophenol standard curve:

-

Prepare a stock solution of 4-nitrophenol in the assay buffer.

-

Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).

-

Add the stop solution to an equal volume of each standard.

-

Measure the absorbance at 405 nm.

-

Plot absorbance versus concentration and determine the linear regression equation.[10]

-

-

Enzyme reaction:

-

In a 96-well microplate, add 50 µL of the assay buffer to each well.

-

Add 25 µL of the enzyme solution at various dilutions.

-

Pre-incubate the plate at the desired temperature for 5 minutes.

-

Initiate the reaction by adding 25 µL of a pre-warmed solution of 4-Nitrophenyl β-L-arabinofuranoside in the assay buffer.

-

Incubate for a specific time (e.g., 10-30 minutes). The reaction time should be within the linear range of product formation.

-

Terminate the reaction by adding 100 µL of the stop solution.

-

-

Data analysis:

-

Measure the absorbance of each well at 405 nm.

-

Subtract the absorbance of a blank (no enzyme) from the absorbance of the samples.

-

Use the standard curve to determine the concentration of 4-nitrophenol produced.

-

Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that liberates 1 µmol of product per minute under the specified conditions.[11]

-

Inhibitor Screening Protocol

This assay can be adapted for screening potential inhibitors of β-L-arabinofuranosidases, which is a common practice in drug discovery.[12]

Procedure:

-

Follow the enzyme reaction protocol as described above.

-

Prior to adding the substrate, add a small volume (e.g., 1-5 µL) of the inhibitor solution at various concentrations to the wells containing the enzyme and buffer.

-

For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the inhibitor (e.g., DMSO).

-

Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at room temperature.[10]

-

Initiate the reaction by adding the substrate and proceed with the assay as described above.

-

Calculate the percentage of inhibition using the following formula:[12] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme's activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[12]

Figure 2. Workflow for β-L-arabinofuranosidase inhibitor screening.

Troubleshooting and Data Interpretation

-

High Background Absorbance: This may be due to the spontaneous hydrolysis of the substrate. Ensure the substrate solution is freshly prepared and stored properly. Check the pH of the assay buffer.

-

Low Signal: The enzyme concentration may be too low, or the incubation time may be too short. Optimize these parameters. Ensure the microplate reader is set to the correct wavelength.

-

Non-linear Reaction Rate: This could be due to substrate depletion or enzyme instability. Perform a time-course experiment to determine the linear range of the reaction.

-

Inhibitor Insolubility: Some inhibitors may precipitate in the aqueous assay buffer. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting enzyme activity.

Conclusion

References

-

Megazyme. (2022, May 20). 4-Nitrophenyl-α-L-arabinofuranoside Safety Data Sheet. [Link]

-

A-MATRIX.NG. (2022, March 2). 4-Nitrophenyl-α-L-arabinofuranoside Safety Data Sheet. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]

-

International Chemical Safety Cards (ICSC). (n.d.). p-NITROPHENOL. [Link]

-

Kaeothip, S., Ishiwata, A., Ito, T., Fushinobu, S., Fujita, K., & Ito, Y. (2013). Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase. Carbohydrate Research, 382, 95–100. [Link]

-

Fujita, K., et al. (2011). Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 FAMILY MEMBER. The Journal of biological chemistry, 286(44), 38079–38085. [Link]

-

Saini, J. K., Saini, R., & Tewari, L. (2015). alpha-L-Arabinofuranosidases: the potential applications in biotechnology. Journal of Applied Microbiology, 118(1), 1-17. [Link]

-

Basit, A., et al. (2022). Biochemical and Molecular Dynamics Study of a Novel GH 43 α-l-Arabinofuranosidase/β-Xylosidase From Caldicellulosiruptor saccharolyticus DSM89003. Frontiers in Microbiology, 13, 808678. [Link]

-

Ito, Y. (2021). Role of β-L-Arabinofuranosidases in Intestinal Bacteria. Trends in Glycoscience and Glycotechnology, 33(193), E85-E86. [Link]

Sources

- 1. Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Nitrophenyl-alpha-L-arabinofuranoside Oligosaccharide | Megazyme [megazyme.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. ICSC 0066 - p-NITROPHENOL [inchem.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Biochemical and Molecular Dynamics Study of a Novel GH 43 α-l-Arabinofuranosidase/β-Xylosidase From Caldicellulosiruptor saccharolyticus DSM8903 [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes: High-Throughput Determination of Km and Vmax for α-L-Arabinofuranosidase using 4-Nitrophenyl β-L-arabinofuranoside

Introduction

α-L-Arabinofuranosidases (EC 3.2.1.55) are a class of exo-acting glycoside hydrolases that play a crucial role in the breakdown of hemicellulose by cleaving terminal α-L-arabinofuranosyl residues from various polysaccharides.[1] Their activity is of significant interest in biofuel production, food and beverage processing, and pharmaceutical research. Accurate characterization of their kinetic parameters, namely the Michaelis constant (Km) and maximum velocity (Vmax), is essential for understanding their catalytic efficiency and for the development of novel enzymatic processes.[2]

This application note provides a detailed, field-proven protocol for determining the Km and Vmax of α-L-arabinofuranosidases using the chromogenic substrate 4-Nitrophenyl β-L-arabinofuranoside (pNP-Ara). The enzymatic hydrolysis of pNP-Ara releases 4-nitrophenol (pNP), which, under alkaline conditions, forms the yellow-colored p-nitrophenolate ion with a strong absorbance at 400-420 nm.[3][4] This colorimetric readout allows for a simple and sensitive continuous or stopped-endpoint assay to determine enzyme activity.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the colorless substrate, 4-Nitrophenyl β-L-arabinofuranoside, by an α-L-arabinofuranosidase. This reaction yields L-arabinose and 4-nitrophenol. The reaction is terminated by the addition of a strong base (e.g., sodium carbonate), which also serves to deprotonate the liberated 4-nitrophenol to the 4-nitrophenolate anion. The rate of formation of this yellow-colored product is directly proportional to the enzyme's activity and can be quantified spectrophotometrically.[5]

I. Theoretical Framework: Understanding Michaelis-Menten Kinetics

The relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), and the key kinetic parameters Km and Vmax is described by the Michaelis-Menten equation:[6][7]

V₀ = (Vmax * [S]) / (Km + [S])

Where:

-

V₀ is the initial rate of the reaction.

-

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[8]

-

Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[7][9]

To accurately determine Km and Vmax, initial reaction velocities are measured over a range of substrate concentrations.[10] The resulting data can be plotted as V₀ versus [S] to generate a hyperbolic curve.[7] However, for a more precise determination of the kinetic parameters, a linearization of the Michaelis-Menten equation is often employed, such as the Lineweaver-Burk plot.[9][11][12]

The Lineweaver-Burk equation is the double reciprocal of the Michaelis-Menten equation:[11][12]

1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

This equation is in the form of a straight line (y = mx + c), where:

-

y = 1/V₀

-

x = 1/[S]

-

The slope (m) = Km/Vmax

-

The y-intercept (c) = 1/Vmax

-

The x-intercept = -1/Km

While the Lineweaver-Burk plot is a valuable visualization tool, it's important to note that it can distort the error structure of the data.[8][11] Therefore, non-linear regression analysis of the direct V₀ versus [S] plot is often the preferred method for the most accurate parameter estimation.[10]

II. Experimental Protocols

Protocol 1: Preparation of a 4-Nitrophenol (pNP) Standard Curve

Causality: A standard curve is essential for converting the measured absorbance values into the concentration of the product (pNP) formed.[13][14] This allows for the calculation of the reaction velocity in terms of moles of product formed per unit of time.

Materials:

-

4-Nitrophenol (pNP)

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)[1]

-

Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)[1]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 10 mM pNP stock solution: Dissolve the appropriate amount of pNP in the assay buffer.[15]

-

Prepare a 1 mM pNP working solution: Dilute the 10 mM stock solution 1:10 with assay buffer.[15]

-

Create a series of pNP standards: Perform serial dilutions of the 1 mM working solution in the assay buffer to obtain concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[15]

-

Assay the standards:

-

To each well of a 96-well plate, add 50 µL of each pNP standard in triplicate.

-

Add 50 µL of assay buffer.

-

Add 100 µL of stop solution.

-

-

Measure absorbance: Read the absorbance at 405 nm using a microplate reader.[5]

-

Plot the data: Plot the average absorbance for each standard against its known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration. The slope 'm' is the molar extinction coefficient under these specific assay conditions.

Protocol 2: Determining Initial Velocities (V₀)

Causality: To accurately apply Michaelis-Menten kinetics, it is crucial to measure the initial reaction velocity, which is the rate of the reaction before the substrate concentration has significantly decreased and before product inhibition becomes a factor.[8]

Materials:

-

α-L-Arabinofuranosidase enzyme solution of known concentration

-

4-Nitrophenyl β-L-arabinofuranoside (pNP-Ara) substrate

-

Assay Buffer

-

Stop Solution

-

96-well microplate

-

Microplate reader

-

Incubator or water bath set to the optimal temperature for the enzyme (e.g., 45°C)[1]

Procedure:

-

Prepare substrate solutions: Prepare a series of pNP-Ara concentrations in assay buffer. The range should typically span from approximately 0.1 * Km to 10 * Km. If the Km is unknown, a broad range of concentrations should be tested (e.g., 0.1 mM to 10 mM).

-

Set up the reaction plate:

-

In a 96-well plate, add 50 µL of each substrate concentration in triplicate.

-

Include a "no enzyme" control for each substrate concentration by adding 50 µL of assay buffer instead of the enzyme solution.

-

Pre-incubate the plate at the desired reaction temperature for 5 minutes.

-

-

Initiate the reaction: Add 50 µL of the appropriately diluted enzyme solution to each well to start the reaction. Mix gently by pipetting.

-

Incubate: Incubate the plate at the optimal temperature for a predetermined time. This time should be within the linear range of product formation. A preliminary time-course experiment is recommended to determine this linear range.

-

Stop the reaction: After the incubation period, add 100 µL of stop solution to each well to terminate the reaction and develop the color.

-

Measure absorbance: Read the absorbance at 405 nm.

-

Calculate pNP concentration: Subtract the average absorbance of the "no enzyme" control from the corresponding sample absorbance. Use the equation from the pNP standard curve to convert the corrected absorbance values into the concentration of pNP produced.

-

Calculate initial velocity (V₀): Divide the concentration of pNP produced by the reaction time. The units will typically be in µmol/min or a similar format.[16]

III. Data Analysis and Visualization

Data Presentation

The collected data should be organized into a clear and concise table.

| [S] (mM) | 1/[S] (mM⁻¹) | V₀ (µmol/min) | 1/V₀ (min/µmol) |

| 0.1 | 10.0 | Calculated V₀ | Calculated 1/V₀ |

| 0.2 | 5.0 | Calculated V₀ | Calculated 1/V₀ |

| 0.5 | 2.0 | Calculated V₀ | Calculated 1/V₀ |

| 1.0 | 1.0 | Calculated V₀ | Calculated 1/V₀ |

| 2.0 | 0.5 | Calculated V₀ | Calculated 1/V₀ |

| 5.0 | 0.2 | Calculated V₀ | Calculated 1/V₀ |

| 10.0 | 0.1 | Calculated V₀ | Calculated 1/V₀ |

Visualization of Kinetic Data

Visualizing the data is crucial for interpreting the enzyme's kinetic behavior.

Caption: Experimental workflow for determining Km and Vmax.

IV. Calculation of Kinetic Parameters

From the Lineweaver-Burk Plot:

-

Determine Vmax: From the y-intercept of the linear regression line, Vmax = 1 / (y-intercept). [12]2. Determine Km: From the slope of the line, Km = slope * Vmax. Alternatively, from the x-intercept, Km = -1 / (x-intercept). [9][12] Using Non-linear Regression: For higher accuracy, fit the initial velocity (V₀) versus substrate concentration ([S]) data directly to the Michaelis-Menten equation using statistical software (e.g., GraphPad Prism, Origin). This method avoids the data weighting issues associated with the Lineweaver-Burk plot. [10]

V. Trustworthiness and Self-Validation

To ensure the reliability of the obtained kinetic parameters, the following control measures are critical:

-

Enzyme Concentration: The enzyme concentration should be kept constant across all substrate concentrations and should be low enough to ensure that the initial velocity is proportional to the enzyme concentration.

-

Linearity of the Assay: It is imperative to confirm that the reaction proceeds linearly over the chosen incubation time. This can be verified by performing a time-course experiment at a fixed substrate concentration.

-

Controls:

-

No-enzyme control: This accounts for any non-enzymatic hydrolysis of the substrate.

-

No-substrate control: This establishes the baseline absorbance of the enzyme solution.

-

-

Replicates: All experiments should be performed in at least triplicate to ensure the precision and statistical validity of the results.

By adhering to these principles of experimental design and data analysis, researchers can confidently and accurately determine the kinetic parameters of α-L-arabinofuranosidases, facilitating further research and application in various biotechnological fields.

References

- Vertex AI Search. (2023).

-

Wikipedia. (n.d.). Lineweaver–Burk plot. [Link]

-

YouTube. (2018). Enzyme calculations - enzyme activity and specific activity. [Link]

-

YouTube. (2023). Lineweaver-Burk Plot Explained. [Link]

-

ResearchGate. (2024). How to calculate the unit of enzyme, enzyme activity, and specific activity from absorbance. [Link]

-

ChemTalk. (n.d.). Lineweaver-Burk Plot. [Link]

-

Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. [Link]

-

Wyzant. (2018). How to calculate enzyme activity based on absorbance? [Link]

-

ResearchGate. (2016). How to calculate enzyme activity from absorbance? [Link]

-

Weebly. (n.d.). Standard Curve - Enzyme Kinetics. [Link]

-

University of Illinois Urbana-Champaign Soils Lab. (2021). SOP: Enzyme assays (pNP). [Link]

-

ResearchGate. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve? [Link]

-

YouTube. (2021). Calculating LDH activity - BIOL307. [Link]

-

PMC. (n.d.). Purification and Functional Characterization of a Novel α-l-Arabinofuranosidase from Bifidobacterium longum B667. [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-α-L-arabinofuranoside. [Link]

-

Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. [Link]

-

Unknown Source. (n.d.). Labs 9 and 10. [Link]

-

OIV. (n.d.). DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS. [Link]

-

ResearchGate. (n.d.). Enzyme+Activity+Phosphatase.doc. [Link]

-

ResearchGate. (2025). (PDF) Measurement of amyloglucosidase using P-nitrophenyl β-maltoside as sustrate. [Link]

-

PMC. (2021). Two Key Amino Acids Variant of α-l-arabinofuranosidase from Bacillus subtilis Str. 168 with Altered Activity for Selective Conversion Ginsenoside Rc to Rd. [Link]

-

White Rose Research Online. (2020). Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosi. [Link]

-

ResearchGate. (n.d.). The kinetics of α -Gal-A enzymes. (A) The Michaelis – Menten plots of... [Link]

-

ResearchGate. (n.d.). Arabinofuranosidases. [Link]

-

Wikipedia. (n.d.). Michaelis–Menten kinetics. [Link]

-

Microbe Notes. (2022). The Michaelis–Menten Model. [Link]

Sources

- 1. Purification and Functional Characterization of a Novel α-l-Arabinofuranosidase from Bifidobacterium longum B667 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Nitrophenyl-alpha-L-arabinofuranoside Oligosaccharide | Megazyme [megazyme.com]

- 4. oiv.int [oiv.int]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]

- 9. 2minutemedicine.com [2minutemedicine.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Standard Curve - Enzyme Kinetics [effectsonenzymekinetics.weebly.com]

- 14. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

Application Note: A Comprehensive Guide to Determining Optimal pH and Temperature for pNP-β-L-arabinofuranoside Hydrolysis

Introduction: The Significance of β-L-Arabinofuranosidases and Their Characterization

β-L-Arabinofuranosidases are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of terminal, non-reducing β-L-arabinofuranosyl residues from various oligosaccharides and polysaccharides.[1][2] These enzymes play a crucial role in the breakdown of plant cell wall materials, making them of significant interest in various industrial applications, including biofuel production, food processing, and the development of prebiotic compounds.[3] Furthermore, understanding the activity of these enzymes is vital in drug development, particularly in the context of targeting microbial glycosidases.

The synthetic substrate p-nitrophenyl-β-L-arabinofuranoside (pNP-Ara) provides a convenient and reliable method for assaying β-L-arabinofuranosidase activity.[4] Enzymatic hydrolysis of pNP-Ara releases p-nitrophenol (pNP), a chromogenic compound that, under alkaline conditions, develops a distinct yellow color. The intensity of this color, which can be quantified spectrophotometrically, is directly proportional to the amount of pNP released and, consequently, to the enzyme's activity.

This application note provides a detailed, self-validating protocol for determining the optimal pH and temperature for the hydrolysis of pNP-β-L-arabinofuranoside by a β-L-arabinofuranosidase. The methodologies described herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals seeking to characterize these important enzymes.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the glycosidic bond in pNP-β-L-arabinofuranoside by a β-L-arabinofuranosidase, yielding L-arabinose and p-nitrophenol. The reaction is terminated by the addition of a strong base, such as sodium carbonate, which raises the pH and stops the enzymatic activity. This alkaline environment also causes the released p-nitrophenol to form the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-420 nm.[5][6] The rate of pNP formation is used to calculate the enzyme's activity under different conditions.

Materials and Reagents

-

Enzyme: Purified or partially purified β-L-arabinofuranosidase solution.

-

Substrate: p-Nitrophenyl-β-L-arabinofuranoside (pNP-Ara) (e.g., from Megazyme[7] or synthesized[4]).

-

Buffers: A series of buffers covering a wide pH range (e.g., 50 mM sodium citrate for pH 3.0-6.0, 50 mM potassium phosphate for pH 6.0-8.0, and 50 mM Tris-HCl for pH 8.0-9.0).[5][8]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[5]

-

Equipment:

Experimental Workflow

The following diagram illustrates the overall workflow for determining the optimal pH and temperature for pNP-β-L-arabinofuranoside hydrolysis.

Caption: Workflow for determining optimal pH and temperature.

Detailed Protocols

Protocol 1: Determination of Optimal pH

This protocol aims to determine the pH at which the β-L-arabinofuranosidase exhibits maximum activity at a constant temperature.

-

Preparation of Reagents:

-

pNP-Ara Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of pNP-β-L-arabinofuranoside in the buffer to be used for the assay (e.g., 50 mM sodium acetate, pH 5.0). Gentle warming may be required for complete dissolution. Store protected from light.

-

Buffer Series (e.g., 50 mM): Prepare a series of buffers covering the desired pH range (e.g., pH 3.0 to 9.0 in 0.5 pH unit increments). Use appropriate buffer systems for each pH range to ensure adequate buffering capacity.[9]

-

Enzyme Solution: Dilute the stock enzyme solution to a suitable concentration in a neutral buffer (e.g., 50 mM potassium phosphate, pH 7.0) to ensure that the reaction remains in the linear range during the assay. The optimal dilution should be determined empirically.

-

Stop Solution: Prepare a 1 M solution of sodium carbonate in deionized water.

-

-

Assay Procedure:

-